molecular formula C18H21N3O B5889551 1-[(4-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE

1-[(4-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE

Cat. No.: B5889551
M. Wt: 295.4 g/mol
InChI Key: AYSGMRHNDVCLPJ-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine is a piperazine derivative featuring a 4-methylbenzyl group at position 1 and a pyridine-4-carbonyl moiety at position 3. Piperazine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. This compound’s structural attributes make it a candidate for further pharmacological evaluation, though its specific properties and applications require detailed comparison with related analogs.

Properties

IUPAC Name

[4-[(4-methylphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-15-2-4-16(5-3-15)14-20-10-12-21(13-11-20)18(22)17-6-8-19-9-7-17/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSGMRHNDVCLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzyl chloride with piperazine to form 1-(4-methylphenylmethyl)piperazine. This intermediate is then reacted with pyridine-4-carbonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[(4-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse properties depending on their substituents. Below is a systematic comparison of the target compound with structurally related analogs from the provided evidence.

Key Observations:
  • Substituent Effects on Synthesis : Yields vary significantly based on substituent complexity. For example, RA [2,4] (15% yield) has a conjugated diene and methoxy group, which may hinder synthesis compared to RA [2,5] (43% yield) with simpler substituents .
  • Electronic Properties : Electron-withdrawing groups (e.g., nitro in , sulfonyl in ) increase polarity and may enhance solubility in polar solvents. The target compound’s pyridine-4-carbonyl group balances aromaticity with moderate electron withdrawal.

Physicochemical and Functional Comparisons

Table 2: Physicochemical and Functional Properties
Compound Category Target Compound Analog Highlights Implications
Aromatic Substituents Pyridine-4-carbonyl - Thiophene (), thiazole (), and nitrophenyl () substituents. Pyridine offers π-π stacking potential; nitro groups may confer redox activity.
Heteroatom Incorporation None (pyridine N is part of ring) - Sulfonyl (), sulfanyl (), and chlorine () substituents. Sulfur/chlorine enhance electronegativity and metabolic stability.
Salt Forms Not reported - Oxalic acid salt (), hydrochloride (). Salt forms improve crystallinity and bioavailability.
Key Findings:
  • Biological Relevance : Sulfonyl () and nitro () groups are common in drug design for target engagement but may introduce metabolic liabilities. The target compound’s pyridine moiety could offer favorable pharmacokinetics.
  • Solid-State Behavior : Salt formation (e.g., ) and crystalline solids () suggest strategies to enhance stability. The target compound’s physical form remains uncharacterized but is hypothesized to be a solid.

Biological Activity

1-[(4-Methylphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound, drawing on various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with substituted benzyl or pyridine carbonyl compounds. The synthetic pathway often yields high purity and good yields, making it suitable for further biological evaluations.

Anticancer Properties

Recent studies have demonstrated that piperazine derivatives exhibit significant anticancer activity. In particular, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast cancer. For example, a related compound was reported to have an IC50 value of 18 μM in inhibiting human breast cancer cells, indicating moderate efficacy .

Table 1: Biological Activity Against Cancer Cell Lines

Compound NameIC50 (μM)Cancer Type
This compoundTBDTBD
Related Compound (5e)18Human Breast Cancer (MCF-7)

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibitors like the studied piperazine derivatives can enhance the cleavage of PARP1 and increase apoptosis in cancer cells, as evidenced by increased CASPASE 3/7 activity .

Pharmacological Profile

The pharmacological profile of this compound suggests it may interact with various biological targets:

  • PARP Inhibition : As noted, this compound may inhibit PARP activity, leading to increased DNA damage in cancer cells.
  • Cell Viability Reduction : Studies indicate that related compounds significantly reduce cell viability in cancer cell lines through apoptotic pathways.
  • Selectivity : The selectivity of these compounds for cancerous over normal cells is an area of ongoing research.

Case Studies

Several case studies have focused on the biological effects of piperazine derivatives:

  • Study on Breast Cancer Cells : A study demonstrated that piperazine-based compounds could induce apoptosis in MCF-7 breast cancer cells through PARP inhibition and subsequent DNA damage response mechanisms .
  • In Vitro Evaluations : Various derivatives have been tested for their antibacterial and anticancer properties, indicating a broad spectrum of biological activity that warrants further exploration.

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